2-(((3-(2,4-Dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((3-(2,4-Dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol, also known as a Schiff base complex, has been synthesized and characterized. It consists of two independent and similar molecules. The compound crystallizes in the triclinic space group P-1. Notably, the two benzene rings and the azomethine group are practically coplanar due to intramolecular hydrogen bonds involving the hydroxy oxygen atom and the azomethine nitrogen atom .
Vorbereitungsmethoden
The synthetic route for this compound involves the condensation reaction between 2-hydroxybenzaldehyde and 2,4-dichloroaniline. The resulting Schiff base complex is formed by the imine linkage between the hydroxy group and the azomethine nitrogen. The reaction conditions typically include refluxing the reactants in a suitable solvent (such as ethanol or methanol) with a catalytic amount of acid (e.g., hydrochloric acid). The product can be isolated by recrystallization or other purification methods .
Analyse Chemischer Reaktionen
2-(((3-(2,4-Dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol can undergo various chemical reactions:
Oxidation: It may react with oxidizing agents, leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound by adding hydrogen atoms or electrons.
Substitution: The hydroxy group or the azomethine nitrogen can be substituted with other functional groups. Common reagents include acids, bases, and metal complexes. The major products depend on the specific reaction conditions and substituents involved.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Coordination Chemistry: Schiff base complexes play a crucial role in catalysis, enzymatic reactions, and molecular architectures.
Transition Metal Complexes: Salicylaldimines, like this compound, are useful for synthesizing transition metal complexes.
Ion-Selective Electrodes: Some Schiff bases are employed in ion-selective electrodes.
Biological Activity: The nitrogen and oxygen donor atoms in these complexes contribute to their biological activity.
Wirkmechanismus
The exact mechanism by which 2-(((3-(2,4-Dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific information on similar compounds, further research could explore related structures and highlight the uniqueness of this Schiff base complex.
Eigenschaften
Molekularformel |
C15H10Cl2N4OS |
---|---|
Molekulargewicht |
365.2 g/mol |
IUPAC-Name |
3-(2,4-dichlorophenyl)-4-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10Cl2N4OS/c16-10-5-6-11(12(17)7-10)14-19-20-15(23)21(14)18-8-9-3-1-2-4-13(9)22/h1-8,22H,(H,20,23)/b18-8+ |
InChI-Schlüssel |
VSPLZTPGJAKDAX-QGMBQPNBSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.